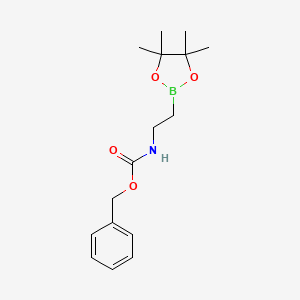
2-(N-Cbz-Amino)ethylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Cbz-Amino)ethylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377607-52-6. Its molecular weight is 305.18 and its IUPAC name is benzyl (2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)carbamate .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved using a radical approach . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved using a radical approach . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.18 .Wirkmechanismus
Target of Action
The primary target of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester, also known as Benzyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylcarbamate, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable . The susceptibility to hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the pH of the environment . These factors can impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester is its ability to selectively bind to diols, allowing for the detection and quantification of sugars in complex biological samples. However, one limitation is that the binding affinity of 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester for diols can be affected by factors such as pH and temperature, which may impact the accuracy of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester, including:
1. Development of new boronic acid derivatives with improved binding properties for diols.
2. Investigation of the potential therapeutic applications of 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester in the treatment of cancer and other diseases.
3. Exploration of the use of 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester in the development of new diagnostic tools for the detection of sugars in biological samples.
4. Investigation of the potential use of 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester as a tool for the study of protein-carbohydrate interactions.
In conclusion, 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester is a boronic acid derivative that has been widely used in scientific research for its ability to selectively bind to diols. It has potential applications in glycobiology, drug development, and chemical biology, among other areas. While there are limitations to its use in laboratory experiments, there are several potential future directions for research involving 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester.
Synthesemethoden
2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester can be synthesized by the reaction of 2-aminoethanol with pinacol boronate ester in the presence of a catalyst such as palladium on carbon. The resulting product is then protected with a carbobenzyloxy group to yield 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester.
Wissenschaftliche Forschungsanwendungen
2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester has been used in a variety of scientific research applications, including:
1. Glycobiology: 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester has been used as a tool for the detection and quantification of sugars, particularly in the study of glycobiology.
2. Drug development: 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester has been investigated as a potential drug target for the treatment of cancer and other diseases.
3. Chemical biology: 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester has been used in chemical biology studies to investigate the interactions between proteins and carbohydrates.
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)10-11-18-14(19)20-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSPEKHIVXYOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2911053.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2911056.png)
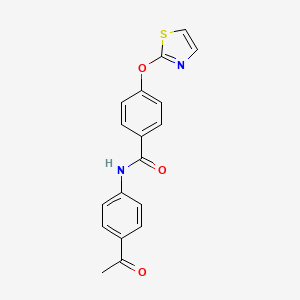



![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2911064.png)
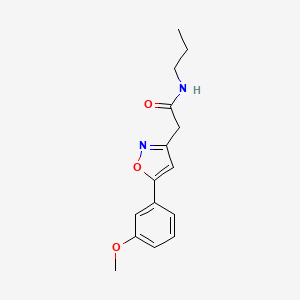
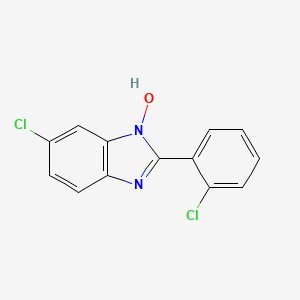
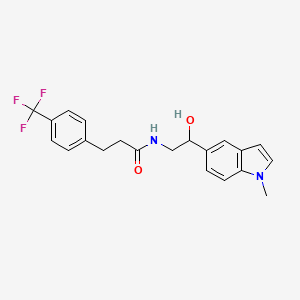
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2911072.png)
![Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine](/img/structure/B2911073.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2911074.png)
![N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2911075.png)
